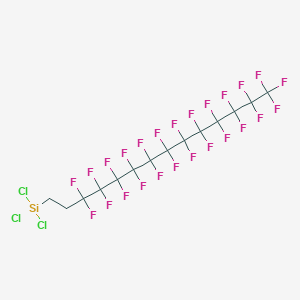

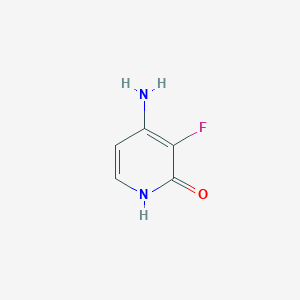

![molecular formula C25H37N5O5 B011583 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide CAS No. 104881-72-3](/img/structure/B11583.png)

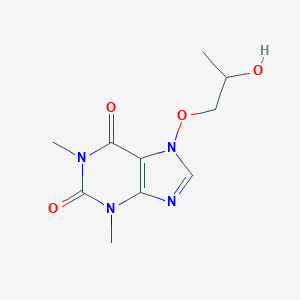

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Kinetics and Inhibition Studies

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: is widely used in enzyme kinetics to study the activity of proteolytic enzymes like plasmin . Researchers use this fluorogenic substrate to measure enzyme activity by quantifying the fluorescence released upon enzymatic cleavage.

Drug Development and Pharmacokinetics

In drug development, this compound serves as a substrate to assess the efficacy of potential inhibitors of proteases, which are often targets for therapeutic intervention . The pharmacokinetics of these interactions can be studied by monitoring the fluorescence intensity changes over time.

Diagnostic Assays

Diagnostic assays utilize D-Ala-Leu-Lys-7-amido-4-methylcoumarin to detect and quantify protease levels in biological samples. This is particularly useful in diagnosing diseases associated with abnormal protease activity .

Cancer Research

The compound is instrumental in cancer research for studying the role of proteases in tumor progression and metastasis. It helps in understanding how cancer cells remodel their microenvironment through proteolytic activity .

Cell Signaling and Regulation

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: aids in exploring cell signaling pathways that involve proteases. By using this substrate, researchers can investigate how proteases regulate various cellular processes .

Angiogenesis Studies

The compound is used in angiogenesis studies to understand the process of new blood vessel formation. It is particularly relevant in the context of wound healing and the development of vascular diseases .

Neurological Disorders

In neurological research, the substrate is applied to study proteases involved in neurodegenerative diseases. It helps in identifying potential biomarkers and therapeutic targets for conditions like Alzheimer’s disease .

Immunology and Inflammation

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: is also used in immunological studies to investigate the role of proteases in inflammation and immune response. This research can lead to new treatments for autoimmune diseases .

Wirkmechanismus

Target of Action

The primary target of D-Ala-Leu-Lys-7-amido-4-methylcoumarin is the enzyme plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. It is also involved in wound healing and tissue remodeling .

Mode of Action

D-Ala-Leu-Lys-7-amido-4-methylcoumarin acts as a fluorogenic substrate for plasmin . When cleaved by plasmin, it releases a strongly fluorescent compound, 7-amino-4-methylcoumarin . This fluorescence can be easily detected with an excitation/emission of 350/430nm , providing a convenient way to measure plasmin activity.

Biochemical Pathways

The compound is involved in the fibrinolytic system, specifically in the activation of plasminogen to plasmin . This process is crucial for the dissolution of blood clots and maintenance of vascular patency. The fluorescence emitted upon cleavage provides a measure of plasmin activity, and thus, an indirect measure of fibrinolytic activity.

Pharmacokinetics

Its solubility in water suggests it could be administered intravenously or orally, although the exact route would depend on the specific application and formulation.

Result of Action

The cleavage of D-Ala-Leu-Lys-7-amido-4-methylcoumarin by plasmin results in the release of a fluorescent compound . This fluorescence can be quantified to measure the activity of plasmin and, by extension, the status of the fibrinolytic system. This could be particularly useful in clinical settings for diagnosing and monitoring conditions related to blood clotting and wound healing.

Eigenschaften

IUPAC Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIXLQAMONDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392201 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

CAS RN |

104881-72-3 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is H-D-Ala-Leu-Lys-AMC used in the study of TviCATL?

A1: H-D-Ala-Leu-Lys-AMC is a fluorogenic substrate commonly used to assess the activity of cysteine proteases like TviCATL. [] When TviCATL cleaves the peptide bond within H-D-Ala-Leu-Lys-AMC, the AMC (7-amino-4-methylcoumarin) moiety is released. This release generates a measurable fluorescent signal, enabling researchers to quantify TviCATL enzymatic activity. []

Q2: What does the research on TviCATL and H-D-Ala-Leu-Lys-AMC tell us about potential drug or diagnostic targets?

A2: The research demonstrates that TviCATL is a potential chemotherapeutic and diagnostic target for African animal trypanosomiasis. [] By understanding how TviCATL interacts with substrates like H-D-Ala-Leu-Lys-AMC, researchers can develop specific inhibitors that could potentially block the protease's function in the parasite. These inhibitors could serve as new drugs to combat T. vivax infections. Additionally, detecting TviCATL itself, potentially through its interaction with specific antibodies, could lead to new diagnostic tools for identifying active infections. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

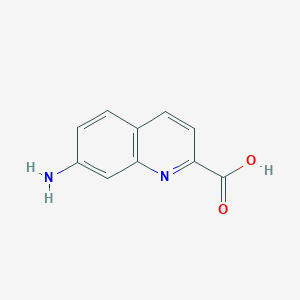

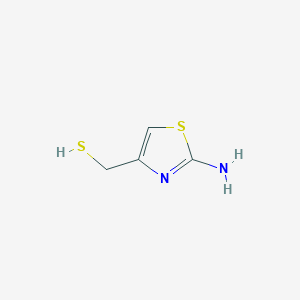

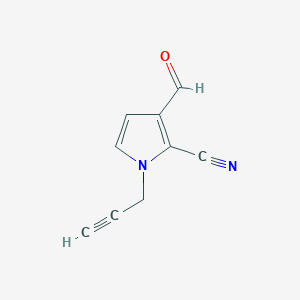

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)